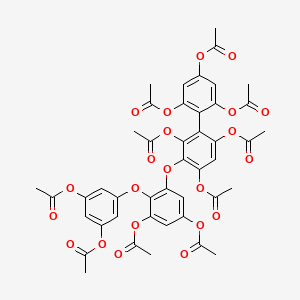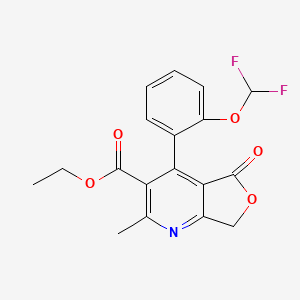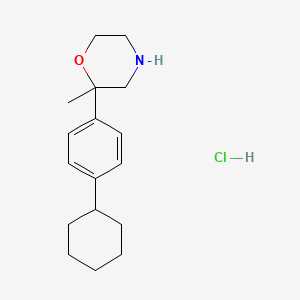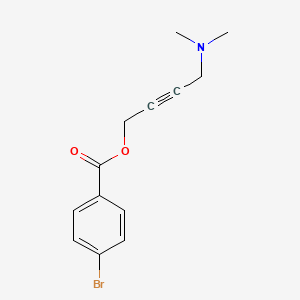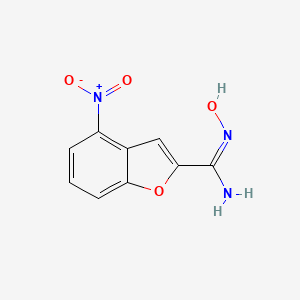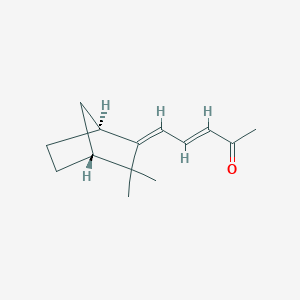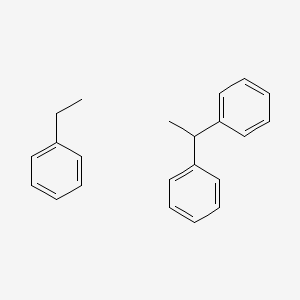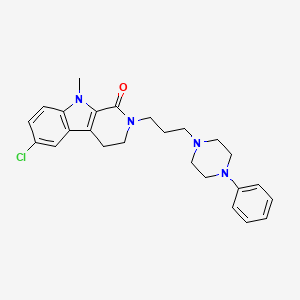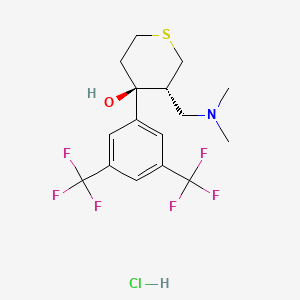
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(32This compound is primarily used in combination with β-lactam antibiotics to enhance their effectiveness against resistant bacterial strains . It is a white crystalline powder that is freely soluble in water and sparingly soluble in ethyl acetate .
Preparation Methods
The synthesis of Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves several steps:
Starting Material: The synthesis begins with 6-aminopenicillanic acid, which is treated with bromine, hydrochloric acid, and sodium nitrite to produce 6,6-dibromopenicillanic acid.
Conversion: This intermediate is converted to sulbactam acid in the presence of iron.
Final Step: The sulbactam acid is treated with sodium 2-ethylhexanoate to obtain crude Sulbactam sodium.
Chemical Reactions Analysis
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulbactam acid.
Reduction: It can undergo reduction reactions, although specific conditions and reagents are not commonly detailed.
Substitution: The compound can participate in substitution reactions, particularly involving its bromine atoms.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium 2-ethylhexanoate for the final conversion step . The major products formed from these reactions include sulbactam acid and its sodium salt .
Scientific Research Applications
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria to confer resistance to β-lactam antibiotics . The compound forms an irreversible complex with the β-lactamase enzyme, thereby inactivating it and preventing the degradation of the antibiotic . This enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Sodium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to its strong β-lactamase inhibitory activity. Similar compounds include:
Clavulanic Acid: Another β-lactamase inhibitor that is often used in combination with amoxicillin.
Tazobactam: Used in combination with piperacillin to treat various bacterial infections.
Avibactam: A non-β-lactam β-lactamase inhibitor used in combination with ceftazidime.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
76454-48-3 |
|---|---|
Molecular Formula |
C8H8Br2NNaO3S |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
sodium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1 |
InChI Key |
XWUDUANQIPYTLG-KQRLMAEXSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


